molecular formula C17H11N3O2 B2739344 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione CAS No. 329763-37-3

2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione

Cat. No. B2739344
CAS RN: 329763-37-3
M. Wt: 289.294
InChI Key: MOXXSRUXWJHSTC-UHFFFAOYSA-N
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Description

“2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C17H11N3O2. It is a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to an isoindole ring via an amino group . The molecular weight of the compound is 289.294.

Scientific Research Applications

Synthesis and Characterization

The synthesis of spirocyclic oxindole derivatives, including structures related to 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione, involves oxidative processes that lead to decarboxylation and ring expansion. For instance, the oxidation of isamic acid results in a quinazolino[4,5-b]quinazoline-6,8-dione through a reaction pathway confirmed by X-ray crystallography. This highlights the compound's relevance in the exploration of novel synthetic routes and structural analysis of organic compounds (Bergman, Arewång, & Svensson, 2014).

Biological Activities

Several studies have focused on the synthesis of isoindole derivatives and their potential biological activities. For example, compounds related to this compound, such as isoindolo[2,1-a]quinoline derivatives, have been investigated for their protective effects against N2-induced hypoxia, demonstrating the chemical's potential in medicinal chemistry and biological research (Ishihara, Kiyota, & Goto, 1990).

Chemical Interactions and Mechanisms

The interaction between various chemical moieties and 2,3‐Dicyano‐1,4‐naphthoquinone (DCNQ), which shares functional similarity with this compound, reveals complex charge-transfer mechanisms leading to the formation of pyrazolo[2,3-α]quinazolinediones. These findings contribute to our understanding of molecular interactions and the development of chemical sensors or molecular probes (Hassan, Mohamed, Ibrahim, & Mourad, 1993).

properties

IUPAC Name

2-(quinolin-8-ylamino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(16)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXSRUXWJHSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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